

Toxicological Profile of 3,4,5-Trichlorophenol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *3,4,5-Trichlorophenol*

Cat. No.: *B165643*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological data for **3,4,5-trichlorophenol** (3,4,5-TCP) is limited in publicly available literature. Much of the data presented in this guide is extrapolated from studies on closely related trichlorophenol isomers, such as 2,4,5-trichlorophenol and 2,4,6-trichlorophenol, or on chlorophenols as a chemical class. This information should be interpreted with caution and is intended to provide a general overview and guidance for further research.

Executive Summary

3,4,5-Trichlorophenol is a chlorinated aromatic compound. While specific toxicological data for this isomer is scarce, the broader class of chlorophenols is known to exhibit a range of toxic effects. The primary mechanism of toxicity for many chlorophenols is the uncoupling of oxidative phosphorylation, leading to disruption of cellular energy metabolism.^[1] Animal studies on related trichlorophenol isomers indicate that the liver and kidneys are primary target organs for toxicity.^{[2][3]} Some chlorophenols have been classified as possible or reasonably anticipated human carcinogens.^{[2][4]} Genotoxicity data for 3,4,5-TCP is not readily available, but other chlorophenols have shown mixed results in genotoxicity assays.^[4] Similarly, data on the reproductive and developmental toxicity of 3,4,5-TCP is lacking, though studies on other chlorophenols suggest potential adverse effects.^[2] This guide summarizes the available information and provides standardized experimental protocols for key toxicological assessments.

Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	<chem>C6H3Cl3O</chem>	[5]
Molecular Weight	197.45 g/mol	[5]
Appearance	Needles (from ligroin) or off-white solid	[5]
Melting Point	101 °C	[5]
Boiling Point	275 °C	[5]
Water Solubility	1180 mg/L at 25 °C	[5]
LogP (Octanol-Water Partition Coefficient)	3.72	[5]

Toxicokinetics

There is no specific toxicokinetic data available for **3,4,5-trichlorophenol**. However, for chlorophenols in general, absorption is expected to be rapid and extensive through oral, dermal, and inhalation routes. They are distributed throughout the body, with higher concentrations often found in the liver and kidneys. Metabolism primarily occurs in the liver through conjugation with glucuronic acid and sulfates, followed by excretion in the urine.[\[6\]](#)

Acute Toxicity

Specific acute toxicity data for **3,4,5-trichlorophenol** is not available. The following table summarizes data for related trichlorophenol isomers.

Test	Species	Route	Value	Reference
LD50	Rat	Oral (2,4,5-TCP)	2960 mg/kg	[7]
LD50	Rat	Oral (2,4,6-TCP)	820 mg/kg	[2]
LD50	Mouse	Oral (2,4,6-TCP)	1390 mg/kg	[2]
LD50	Rabbit	Dermal (2,4,5-TCP)	>2000 mg/kg	[2]

Symptoms of Acute Exposure: Symptoms of acute exposure to chlorophenols may include irritation of the skin, eyes, nose, and pharynx.[8] Systemic effects can include central nervous system depression, tremors, and convulsions.[2]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies were identified for **3,4,5-trichlorophenol**. Studies on other trichlorophenols provide some insight into potential long-term effects.

Subchronic Toxicity of 2,4,5-Trichlorophenol: A 98-day dietary study in rats exposed to 2,4,5-trichlorophenol established a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 300 mg/kg/day, based on slight degenerative changes in the liver and kidneys.[3][7]

Chronic Toxicity and Carcinogenicity of 2,4,6-Trichlorophenol: Long-term dietary exposure studies in rodents have shown that 2,4,6-trichlorophenol can induce leukemia in rats and liver cancer in mice.[2] Based on these findings, the International Agency for Research on Cancer (IARC) has classified 2,4,6-trichlorophenol as "possibly carcinogenic to humans" (Group 2B).[2] The U.S. National Toxicology Program (NTP) has concluded that 2,4,6-trichlorophenol is "reasonably anticipated to be a human carcinogen." [2] The carcinogenicity of **3,4,5-trichlorophenol** has not been evaluated.

Genotoxicity

Specific genotoxicity data for **3,4,5-trichlorophenol** is not available. Other trichlorophenols have shown mixed results in genotoxicity assays. For example, 2,4,5-trichlorophenol was generally negative in bacterial reverse mutation assays (Ames test).[9]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies were identified for **3,4,5-trichlorophenol**.

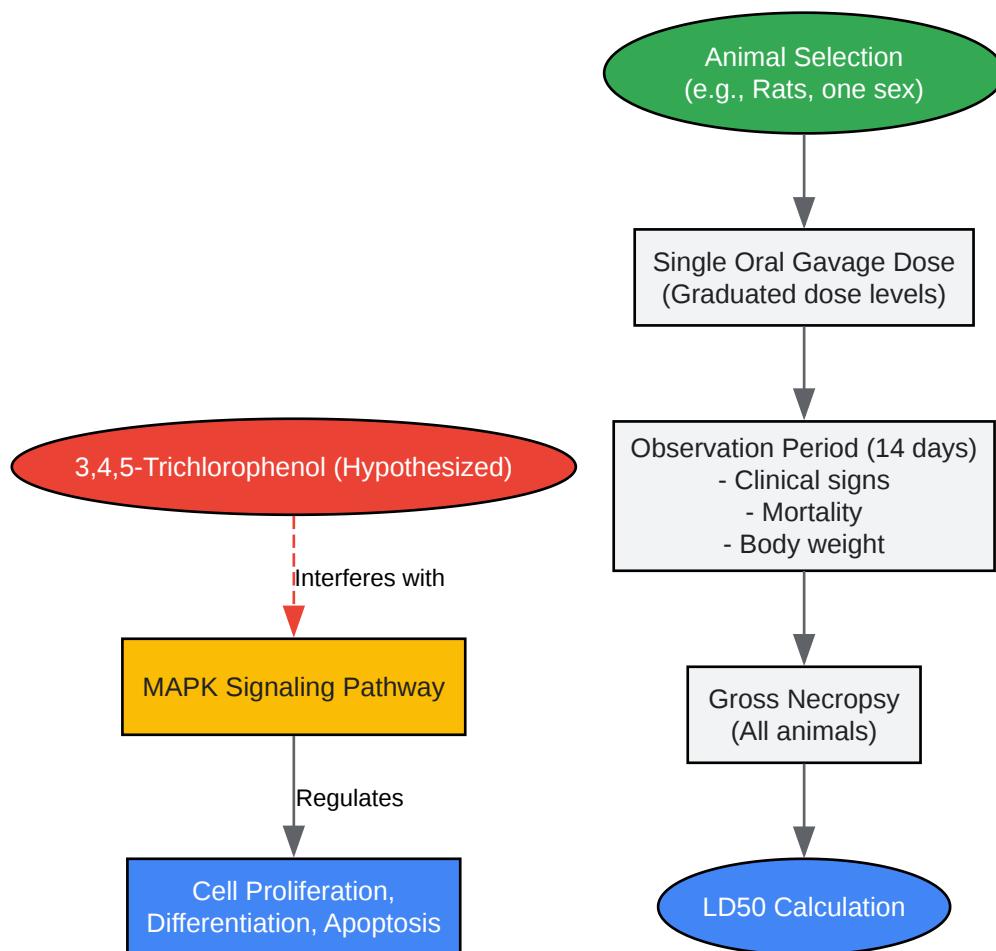
Studies on other chlorophenols have indicated potential for adverse effects. For instance, some chlorophenols have been shown to cause embryotoxicity and a reduction in the number of offspring in animal studies.[\[6\]](#)[\[10\]](#) A study on 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a derivative of 2,4,5-trichlorophenol, showed developmental toxicity in mice, including cleft palate and embryo lethality.[\[11\]](#)

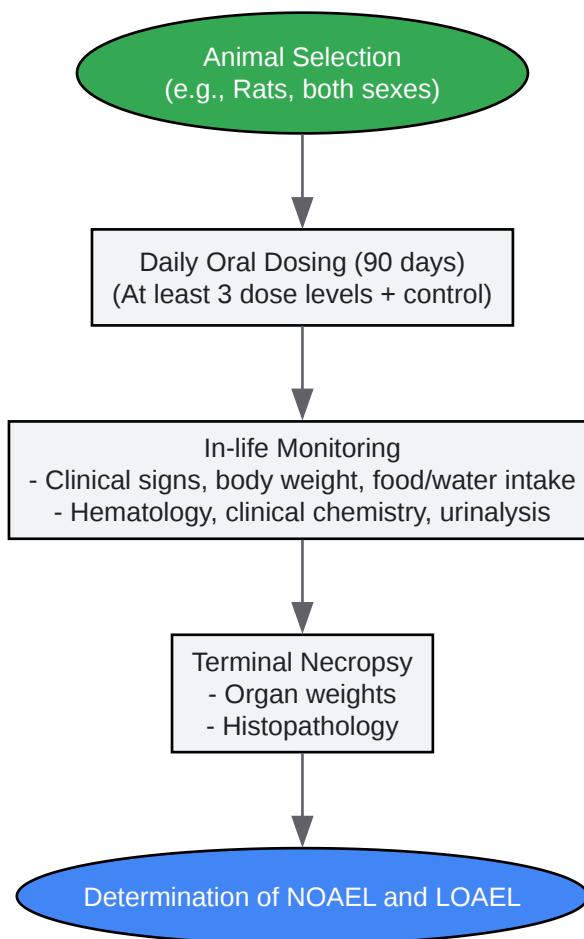
Mechanism of Action and Signaling Pathways

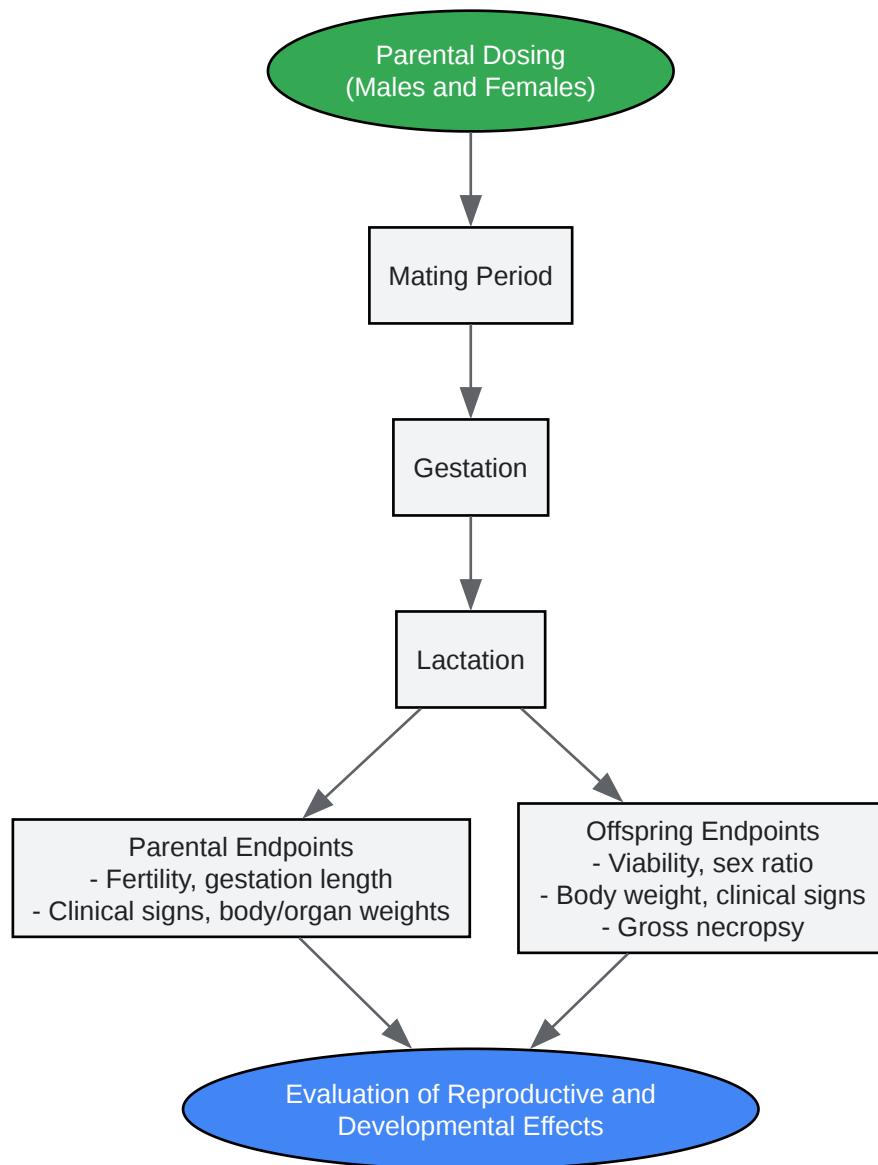
The primary mechanism of toxicity for many chlorophenols is the uncoupling of oxidative phosphorylation.[\[1\]](#) As lipophilic weak acids, they can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis. This leads to a decrease in cellular energy production and can result in cell death.

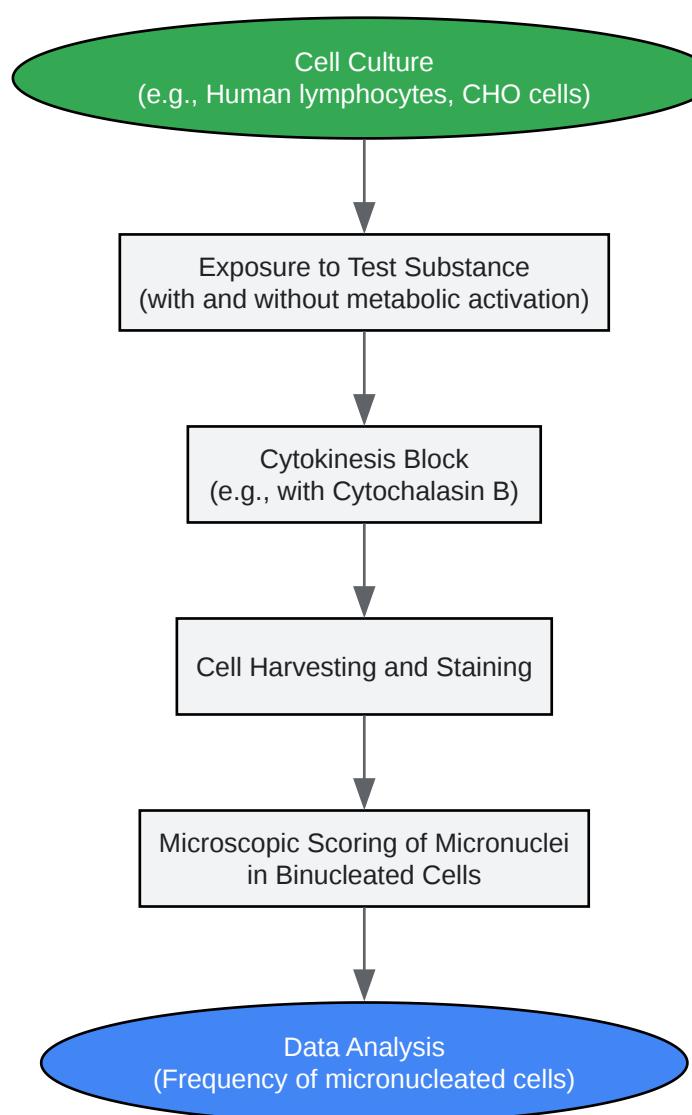
Caption: Uncoupling of oxidative phosphorylation by **3,4,5-Trichlorophenol**.

While specific data for 3,4,5-TCP is limited, other chlorinated phenols have been shown to interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis.
[\[1\]](#)









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